molecular formula C15H15N3O4S2 B6944086 N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide

Cat. No.: B6944086
M. Wt: 365.4 g/mol
InChI Key: BAFUDLRPJXSKEE-UHFFFAOYSA-N
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Description

“N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-9-17-11-5-4-10(8-13(11)23-9)18(3)15(19)12-6-7-14(22-12)24(20,21)16-2/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFUDLRPJXSKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N(C)C(=O)C3=CC=C(O3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Coupling Reactions: The benzothiazole and furan rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Functional Group Modifications: Introduction of the methylsulfamoyl and carboxamide groups can be done through standard organic transformations, such as sulfonation and amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of “N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids, leading to the modulation of various cellular pathways. For example, they might inhibit enzyme activity, block receptor binding, or interfere with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid.

Uniqueness

“N-methyl-N-(2-methyl-1,3-benzothiazol-6-yl)-5-(methylsulfamoyl)furan-2-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole or furan derivatives.

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